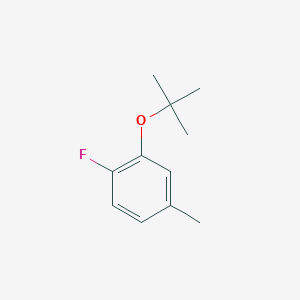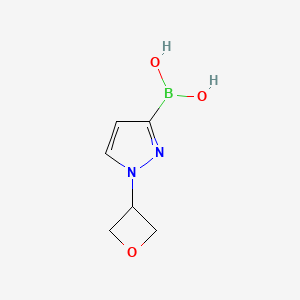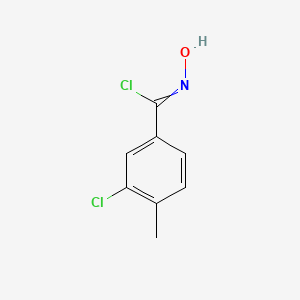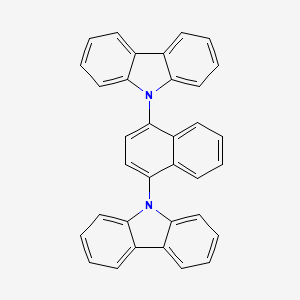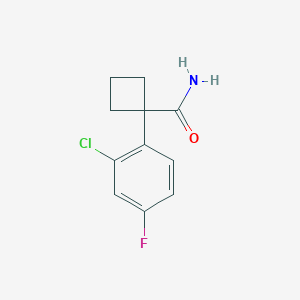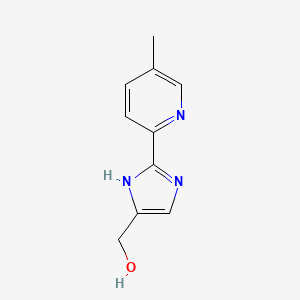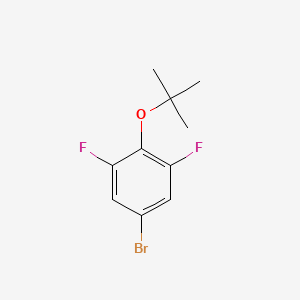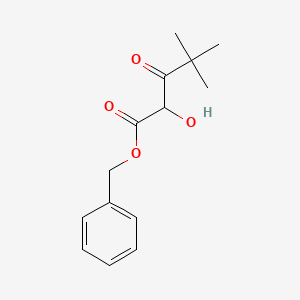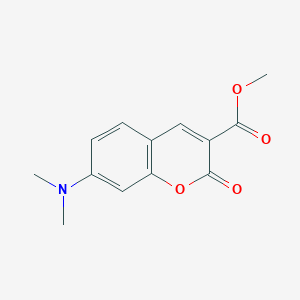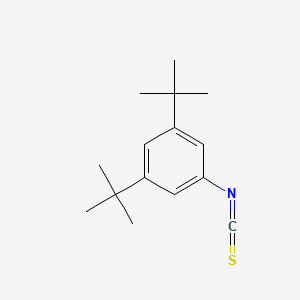
1,3-Di-tert-butyl-5-isothiocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Di-tert-butyl-5-isothiocyanatobenzene is an organic compound with the molecular formula C15H21NS. It is characterized by the presence of two tert-butyl groups and an isothiocyanate group attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Di-tert-butyl-5-isothiocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1,3-di-tert-butylbenzene with thiophosgene in the presence of a base. The reaction typically occurs under mild conditions and requires careful handling due to the toxicity of thiophosgene .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Di-tert-butyl-5-isothiocyanatobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioureas and other substituted derivatives.
Aplicaciones Científicas De Investigación
1,3-Di-tert-butyl-5-isothiocyanatobenzene has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,3-Di-tert-butyl-5-isothiocyanatobenzene involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including inhibition of enzyme function and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di-tert-butylcatechol: Similar structure with two tert-butyl groups but contains hydroxyl groups instead of an isothiocyanate group.
3,5-Di-tert-butyltoluene: Contains tert-butyl groups but lacks the isothiocyanate functionality.
1,3-Di-tert-butyl-5-iodobenzene: Similar structure but with an iodine atom instead of an isothiocyanate group.
Uniqueness
1,3-Di-tert-butyl-5-isothiocyanatobenzene is unique due to the presence of the isothiocyanate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C15H21NS |
|---|---|
Peso molecular |
247.4 g/mol |
Nombre IUPAC |
1,3-ditert-butyl-5-isothiocyanatobenzene |
InChI |
InChI=1S/C15H21NS/c1-14(2,3)11-7-12(15(4,5)6)9-13(8-11)16-10-17/h7-9H,1-6H3 |
Clave InChI |
MYDKVLLDYRCVCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)N=C=S)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 8-cyano-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13697451.png)

![2-(2-Oxo-1,2-dihydro-[3,4'-bipyridin]-5-yl)acetic acid](/img/structure/B13697454.png)
